2-Isopropyl-6-methyl-1H-indole
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Overview
Description
2-Isopropyl-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes an indole ring substituted with isopropyl and methyl groups, which can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of indole derivatives, including 2-Isopropyl-6-methyl-1H-indole, often involves various synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the use of Grignard reagents and tert-butyl azodicarboxylate, which provides a mild method for the conversion of aryl iodides and bromides into hydrazine derivatives . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Isopropyl-6-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-Isopropyl-6-methyl-1H-indole has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
2-Isopropyl-6-methyl-1H-indole can be compared with other indole derivatives, such as:
2-Methyl-1H-indole: Similar in structure but lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
6-Methyl-1H-indole: Similar in structure but lacks the isopropyl group, influencing its properties.
1H-Indole: The parent compound without any substituents, serving as a basis for comparison.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-8(2)11-7-10-5-4-9(3)6-12(10)13-11/h4-8,13H,1-3H3 |
InChI Key |
YANFARYDTVNGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(C)C |
Origin of Product |
United States |
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